molecular formula C18H19ClN2O3 B2993873 N-(2-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034365-13-2

N-(2-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2993873
CAS RN: 2034365-13-2
M. Wt: 346.81
InChI Key: WHRCHNXIYKYHSO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been used in various studies to investigate its mechanism of action and potential applications.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities to N-(2-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide have been synthesized and evaluated for their biological activities. For instance, novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized and exhibited synergetic effects with antitumor drugs in chemotherapy for brain tumors (Kletskov et al., 2018). This study underscores the significance of synthesizing and evaluating novel compounds for their potential therapeutic effects.

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been applied to compounds with structural motifs similar to the compound . For example, a study conducted molecular docking and quantum chemical calculations on a compound to predict its biological effects, highlighting the importance of theoretical and computational methods in understanding the interactions and potential applications of novel compounds (Viji et al., 2020).

Bioactivity-Oriented Modification Strategies

Research into bioactivity-oriented modification strategies for compounds has led to the development of derivatives with enhanced antifungal activity against various fungal strains, demonstrating the potential of chemical modifications to improve the efficacy of compounds against specific targets (Liu et al., 2020).

Corrosion Inhibition

Derivatives of structurally related compounds have been studied for their corrosion inhibition properties, showing high efficiency in protecting mild steel in acidic environments. This research illustrates the utility of such compounds in industrial applications, particularly in materials science and engineering (Yadav et al., 2016).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-3-1-2-4-16(15)21-18(22)14-5-8-20-17(11-14)24-12-13-6-9-23-10-7-13/h1-5,8,11,13H,6-7,9-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRCHNXIYKYHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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